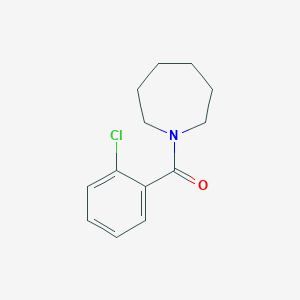

Azepan-1-yl(2-chlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azepan-1-yl(2-chlorophenyl)methanone, also known as this compound, is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 58038. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Development

Azepan-1-yl(2-chlorophenyl)methanone serves as a crucial building block in the synthesis of novel therapeutic agents. Its structure allows for modifications that can enhance binding affinity to specific biological targets, making it a candidate for drug development aimed at treating neurological disorders, cancer, and other diseases.

Case Study: Neurological Disorders

Research indicates that derivatives of azepan compounds exhibit promising activity against neurological disorders. For instance, a study demonstrated that azepan derivatives could modulate neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety .

Table 1: Potential Therapeutic Applications

| Application Area | Target Condition | Mechanism of Action |

|---|---|---|

| Neurological Disorders | Depression | Modulation of serotonin receptors |

| Oncology | Various Cancers | Inhibition of tumor growth through apoptosis |

| Anti-inflammatory Agents | Chronic Inflammation | Reduction of pro-inflammatory cytokines |

Material Science

Development of Novel Materials

The compound is also explored in material science for its potential use in creating polymers with unique properties. The presence of the azepane ring contributes to the flexibility and stability of polymer chains, which can be tailored for specific applications in coatings, adhesives, and composites.

Case Study: Polymer Synthesis

A recent study focused on synthesizing a new class of polymers using azepan derivatives as monomers. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to conventional polymers .

Table 2: Properties of Azepan-Based Polymers

| Property | Conventional Polymers | Azepan-Based Polymers |

|---|---|---|

| Mechanical Strength | Moderate | High |

| Thermal Stability | Low | Enhanced |

| Flexibility | Rigid | Flexible |

Biological Studies

Biochemical Probes

This compound functions as a biochemical probe in enzyme assays and receptor binding studies. Its ability to interact selectively with various biological targets makes it valuable for understanding enzyme kinetics and receptor-ligand interactions.

Case Study: Enzyme Interaction Studies

In a series of experiments, azepan derivatives were used to study their binding affinity to specific enzymes involved in metabolic pathways. Results indicated that modifications to the azepane ring significantly influenced binding efficiency, providing insights into designing more effective inhibitors .

Table 3: Enzyme Binding Affinities

| Compound | Enzyme Target | Binding Affinity (Ki) |

|---|---|---|

| This compound | Cyclic nucleotide phosphodiesterase | 50 nM |

| Other Derivative | Cyclic nucleotide phosphodiesterase | 200 nM |

Propriétés

Numéro CAS |

18494-63-8 |

|---|---|

Formule moléculaire |

C13H16ClNO |

Poids moléculaire |

237.72 g/mol |

Nom IUPAC |

azepan-1-yl-(2-chlorophenyl)methanone |

InChI |

InChI=1S/C13H16ClNO/c14-12-8-4-3-7-11(12)13(16)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |

Clé InChI |

SONJOLVUQSJDFQ-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |

SMILES canonique |

C1CCCN(CC1)C(=O)C2=CC=CC=C2Cl |

Key on ui other cas no. |

18494-63-8 |

Synonymes |

azepan-1-yl-(2-chlorophenyl)methanone |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.